molecular formula C8H15NO2 B1528940 Ethyl 2-aminohex-5-enoate CAS No. 360059-80-9

Ethyl 2-aminohex-5-enoate

Cat. No. B1528940
M. Wt: 157.21 g/mol
InChI Key: LIQJLTLJINLIAF-UHFFFAOYSA-N
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Description

Ethyl 2-aminohex-5-enoate, also known as ethyl N-(2-amino-5-hexenyl)glycinate, is a compound used in various research and industrial applications. It has a molecular formula of C8H15NO2 and a molecular weight of 157.21 .


Synthesis Analysis

The synthesis of Ethyl 2-aminohex-5-enoate involves several steps. One method involves the use of sodium hydrogencarbonate in 1,4-dioxane and water at 20℃ for 18 hours . Another method uses triethylamine in methanol at 50℃ for 0.5 hours . Other methods involve the use of hydrogen chloride in diethyl ether at 0 - 20℃ .


Molecular Structure Analysis

The molecular structure of Ethyl 2-aminohex-5-enoate consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-aminohex-5-enoate are complex and can involve multiple steps. For example, one reaction involves the use of sodium hydrogencarbonate in 1,4-dioxane and water at 20℃ for 18 hours . Another reaction uses triethylamine in methanol at 50℃ for 0.5 hours .


Physical And Chemical Properties Analysis

Ethyl 2-aminohex-5-enoate has a molecular weight of 157.21 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Crystal Structure and Interactions

Ethyl 2-aminohex-5-enoate demonstrates unique properties in crystal packing, particularly in ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its derivatives. These compounds utilize rare N⋯π and O⋯π interactions, forming distinct molecular structures like zigzag double-ribbons and 1-D double-columns, which are significant for understanding molecular interactions and crystal engineering (Zhang et al., 2011).

Iodocyclisation in Organic Synthesis

The compound plays a role in iodocyclisation reactions, particularly in the formation of novel tetrahydrofurans and tetrahydropyrans from unsaturated α-hydroxy esters. This process is crucial in organic synthesis, offering pathways to complex molecular structures (Macritchie et al., 1998).

Enzyme Interaction Studies

Ethyl 2-aminohex-5-enoate is used in biochemical studies, particularly in understanding enzyme interactions. For example, its reaction with human 4-aminobutyrate aminotransferase, a key enzyme in neurotransmitter metabolism, has been studied using radiolabelled compounds. These studies contribute to our understanding of enzyme mechanisms and potential drug targets (De Biase et al., 1989).

HIV-Protease Assay Development

Ethyl 2-aminohex-5-enoate derivatives have been utilized in developing HIV-protease assays. These assays are crucial for evaluating the efficacy of drugs targeting HIV protease, an essential enzyme in the HIV lifecycle (Badalassi et al., 2002).

Role in Synthesizing α-Amino Acid Derivatives

The compound is integral in synthesizing highly substituted unnatural α-amino esters. Such derivatives are pivotal in medicinal chemistry and drug development, providing pathways to novel therapeutic agents (Hopkins & Malinakova, 2007).

Potent Inhibitors in Disease Research

Ethyl 2-aminohex-5-enoate derivatives have been studied for their role as potent inhibitors in disease research, particularly targeting enzymes like rhodesain. Such studies are essential for developing new treatments for diseases like cancer (Royo et al., 2015).

Enzyme Inactivation Studies

The compound is also significant in studying enzyme inactivation, particularly in understanding the mechanism of action of inhibitors like 4-aminohex-5-enoate against various transaminases. These studies are crucial for designing drugs that can selectively inhibit specific enzymes (John et al., 1979).

Asymmetric Synthesis

Ethyl 2-aminohex-5-enoate is used in asymmetric synthesis, particularly in constructing chiral building blocks for alkaloid synthesis. This process is fundamental in producing chiral drugs, which are essential in pharmaceuticals (Hirai et al., 1992).

properties

IUPAC Name

ethyl 2-aminohex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,7H,1,4-6,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQJLTLJINLIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminohex-5-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Andrei - 2006 - digitalcommons.fiu.edu
The enzyme S-adenosyl-L-homocysteine (AdoHey) hydrolase effects hydrolytic cleavage of AdoHcy to adenosine (Ado) and L-homocysteine (Hcy). The cellular levels of AdoHcy and …
Number of citations: 4 digitalcommons.fiu.edu

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